[(2,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE [(2,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE
Brand Name: Vulcanchem
CAS No.: 1004724-00-8
VCID: VC5825209
InChI: InChI=1S/C20H23NO8/c1-24-13-6-7-14(15(10-13)25-2)21-18(22)11-29-20(23)12-8-16(26-3)19(28-5)17(9-12)27-4/h6-10H,11H2,1-5H3,(H,21,22)
SMILES: COC1=CC(=C(C=C1)NC(=O)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC
Molecular Formula: C20H23NO8
Molecular Weight: 405.403

[(2,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE

CAS No.: 1004724-00-8

Cat. No.: VC5825209

Molecular Formula: C20H23NO8

Molecular Weight: 405.403

* For research use only. Not for human or veterinary use.

[(2,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE - 1004724-00-8

Specification

CAS No. 1004724-00-8
Molecular Formula C20H23NO8
Molecular Weight 405.403
IUPAC Name [2-(2,4-dimethoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate
Standard InChI InChI=1S/C20H23NO8/c1-24-13-6-7-14(15(10-13)25-2)21-18(22)11-29-20(23)12-8-16(26-3)19(28-5)17(9-12)27-4/h6-10H,11H2,1-5H3,(H,21,22)
Standard InChI Key ZQHPFTMQKGWTTI-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)NC(=O)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC

Introduction

Structural Characteristics and Nomenclature

[(2,4-Dimethoxyphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate belongs to the class of aromatic esters with carbamate functionalities. Its IUPAC name derives from the parent benzoic acid and carbamoyl substituents:

  • Systematic Name: Methyl 3,4,5-trimethoxybenzoate-[(2,4-dimethoxyphenyl)carbamoyl]methyl ester

  • Molecular Formula: C20H23NO8\text{C}_{20}\text{H}_{23}\text{NO}_{8}

  • Molecular Weight: 405.403 g/mol

  • CAS Registry Number: 1004724-00-8

The compound comprises two distinct aromatic moieties:

  • A 3,4,5-trimethoxybenzoate group, characterized by three methoxy (-OCH3_3) substituents at positions 3, 4, and 5 on the benzene ring.

  • A (2,4-dimethoxyphenyl)carbamoyl group, featuring a carbamate (-NHCOO-) linkage to a 2,4-dimethoxy-substituted benzene ring.

This structural complexity enhances its potential as a scaffold in drug design, particularly for targeting enzymes or receptors with hydrophobic binding pockets.

PropertyTarget Compound (CAS 1004724-00-8)Chlorinated Analog (CAS 1296472-89-3)
Molecular FormulaC20H23NO8\text{C}_{20}\text{H}_{23}\text{NO}_{8}C20H22ClNO8\text{C}_{20}\text{H}_{22}\text{ClNO}_{8}
Molecular Weight405.403 g/mol439.8 g/mol
Key Structural DifferenceH at position 5 (phenyl ring)Cl at position 5 (phenyl ring)

The chlorine atom in the analog increases molecular weight by ~34.4 g/mol and may enhance electrophilic reactivity .

Physicochemical Properties

Limited experimental data exist for the target compound, but properties can be extrapolated from related structures:

Predicted Properties

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, dimethylformamide) due to methoxy groups enhancing polarity.

  • LogP (Partition Coefficient): Estimated ~2.8–3.5, indicating moderate lipophilicity suitable for membrane permeability.

  • Melting Point: Likely 100–120°C, inferred from methyl 3,4,5-trimethoxybenzoate (82–84°C) .

Spectroscopic Characteristics

  • IR Spectroscopy: Expected peaks at 1730 cm1^{-1} (ester C=O), 1680 cm1^{-1} (carbamate C=O), and 1250 cm1^{-1} (C-O of methoxy groups).

  • NMR:

    • 1H^1\text{H}: δ 3.8–4.0 ppm (methoxy protons), δ 6.5–7.5 ppm (aromatic protons).

    • 13C^13\text{C}: δ 165–170 ppm (carbonyl carbons), δ 55–60 ppm (methoxy carbons).

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s methoxy-rich structure aligns with bioactive molecules in oncology and neurology. For example:

  • Trimebutine Impurity Standard: Methyl 3,4,5-trimethoxybenzoate (CAS 1916-07-0) is used as a reference standard in quality control for antispasmodic drugs .

  • Antimicrobial Agents: Chlorinated analogs (e.g., CAS 1296472-89-3) exhibit enhanced antibacterial activity, suggesting potential derivatization pathways .

Organic Synthesis Building Block

The carbamate linkage serves as a versatile handle for further functionalization, enabling:

  • Peptide mimetics via urea bond formation.

  • Polymer precursors through radical polymerization initiators.

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